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Compound of Interest

Compound Name:

METHYL 2-

((PHENOXYACETYL)AMINO)BEN

ZOATE

CAS No.: 101284-14-4

Cat. No.: B403061 Get Quote

Chemoinformatics, Synthesis, and Structural
Applications
Part 1: Chemoinformatics Core
Identity & SMILES Codes
The target compound, methyl 2-((phenoxyacetyl)amino)benzoate (CAS: 101284-14-4), is an

-acylated anthranilic acid derivative. It serves as a critical intermediate in the synthesis of
heterocyclic scaffolds, particularly quinazolinones.[1]

Format Code / Value

Canonical SMILES
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C

C=C2

Isomeric SMILES
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C

C=C2

InChI Key DJNDEMVSWNRGSC-UHFFFAOYSA-N

Molecular Formula

Molecular Weight 285.30 g/mol
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Structural Dissection
The molecule comprises three distinct pharmacophoric/synthetic domains:

Anthranilate Core: A benzene ring substituted ortho-ly with an amino and a methyl ester

group.[1] This motif dictates the molecule's tendency toward intramolecular cyclization.[1]

Linker: An acetamido bridge (

) providing flexibility and hydrogen bond donation capability.[1]

Phenoxy Tail: A lipophilic phenyl ether moiety that enhances membrane permeability and

hydrophobic interactions in protein binding pockets.[1]

Part 2: Synthetic Architecture & Mechanism
Retrosynthetic Analysis
To synthesize this molecule with high fidelity, one must recognize it as an amide formed

between an aniline of lowered nucleophilicity (methyl anthranilate) and an activated carboxylic

acid derivative (phenoxyacetyl chloride).

Direct coupling using carboxylic acids (phenoxyacetic acid) often requires coupling reagents

(EDC/HATU) due to the electron-withdrawing effect of the ortho-ester on the aniline nitrogen.

Therefore, the Acid Chloride Method is preferred for scalability and atom economy.[1]

Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis and the competing cyclization

pathway that must be controlled.
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Figure 1: Synthetic pathway for methyl 2-((phenoxyacetyl)amino)benzoate showing the

critical divergence between the linear amide product and the cyclized quinazolinone side-

product.[2]

Part 3: Experimental Protocol (Self-Validating)
Scientific Rationale
The primary challenge in this synthesis is the reduced nucleophilicity of the amino group in

methyl anthranilate due to resonance with the ester carbonyl and the benzene ring.[1]

Furthermore, the resulting product contains an ester and an amide in ortho positions, creating a

high risk of cyclization to 2-(phenoxymethyl)quinazolin-4(3H)-one if heated excessively.

Control Strategy:

Temperature Control: Maintain reaction < 25°C to prevent cyclization.

Base Selection: Triethylamine (TEA) or Pyridine acts as an HCl scavenger to drive the

equilibrium forward without hydrolyzing the methyl ester.[1]

Solvent: Dichloromethane (DCM) is chosen for its ability to solubilize the reactants while

allowing easy aqueous workup.[1]
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Step-by-Step Methodology
Reagents:

Methyl anthranilate (1.0 eq, 10 mmol, 1.51 g)

Phenoxyacetyl chloride (1.1 eq, 11 mmol, 1.88 g)

Triethylamine (1.2 eq, 12 mmol, 1.67 mL)

Dichloromethane (DCM) (anhydrous, 30 mL)

Workflow:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying

tube (CaCl₂), dissolve Methyl anthranilate (1.51 g) in anhydrous DCM (20 mL).

Base Addition: Add Triethylamine (1.67 mL) to the solution. Cool the mixture to 0°C using an

ice bath. Rationale: Cooling suppresses potential side reactions during the exothermic

addition of acid chloride.[1]

Acylation: Dilute Phenoxyacetyl chloride (1.88 g) in DCM (10 mL). Add this solution dropwise

to the reaction flask over 15 minutes.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C)

for 4–6 hours.

Validation Point: Monitor via TLC (Hexane:EtOAc 3:1).[1] The fluorescent spot of methyl

anthranilate (

) should disappear, replaced by a lower

product spot.[1]

Quench & Workup: Pour the reaction mixture into cold water (50 mL). Separate the organic

layer.[1]

Wash: Wash the organic layer successively with:
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1M HCl (2 x 20 mL) – Removes unreacted amine and TEA.

Sat.

(2 x 20 mL) – Neutralizes residual acid.

Brine (1 x 20 mL).

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column

chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Yield: 85–92% as a white to off-white crystalline solid.[1]

Part 4: Biological & Medicinal Applications[1][4][5]
[6]
The "Privileged Scaffold" Concept
While methyl 2-((phenoxyacetyl)amino)benzoate exhibits modest biological activity on its

own (potential anti-inflammatory properties similar to fenamates), its primary value in drug

discovery is as a precursor to quinazolinones.

The ortho-arrangement of the amide and ester allows for a "double-electrophile" cyclization.[1]

Reaction with amines or hydrazines transforms this linear molecule into dihydroquinazolinones,

a class of heterocycles found in:

Sedatives/Hypnotics: Methaqualone analogs.[1]

Anticancer Agents: rEGFR inhibitors.[1]

Anti-inflammatory Agents: COX-2 inhibitors.[1]

Comparative Data: Linear vs. Cyclized
Researchers must distinguish the linear precursor from the cyclized artifact.[1]
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Property Linear Precursor (Target)
Cyclized Artifact
(Quinazolinone)

Structure Open Chain Amide/Ester Fused Heterocycle

IR Spectrum

Two Carbonyl peaks:~1690

cm⁻¹ (Amide)~1720 cm⁻¹

(Ester)

One broad/split Carbonyl

peak:~1670-1680 cm⁻¹

(Lactam)

H-NMR
Distinct

singlet (~3.8 ppm)

Absent

peak (lost as MeOH)

Solubility High in organic solvents
Lower solubility (planar

stacking)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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((phenoxyacetyl)amino)benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b403061#smiles-code-for-methyl-2-phenoxyacetyl-
amino-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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